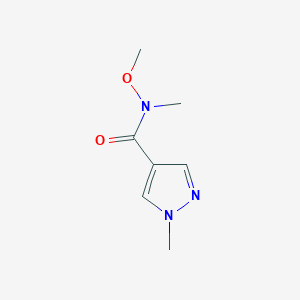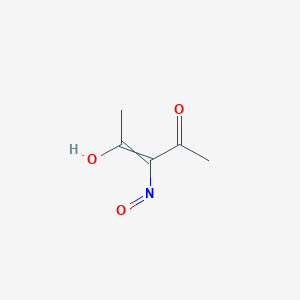
3-(3-PYRIDYL)-2-PROPEN-1-OL
概要
説明
3-(3-PYRIDYL)-2-PROPEN-1-OL, also known as (2E)-3-(3-pyridinyl)-2-propen-1-ol, is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid that is used in various chemical and biological applications. The compound is characterized by the presence of a pyridine ring attached to a propenol group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PYRIDYL)-2-PROPEN-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(3-PYRIDYL)-2-PROPEN-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-pyridinyl)propenal, 3-(3-pyridinyl)propanoic acid
Reduction: 3-(3-pyridinyl)propan-1-ol, 3-(3-pyridinyl)propan-1-amine
Substitution: 3-nitro-3-(3-pyridinyl)-2-propen-1-ol, 3-bromo-3-(3-pyridinyl)-2-propen-1-ol
科学的研究の応用
3-(3-PYRIDYL)-2-PROPEN-1-OL has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(3-PYRIDYL)-2-PROPEN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a crucial role in glycolysis.
Pathways Involved: By inhibiting PFKFB3, the compound disrupts the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells.
類似化合物との比較
3-(3-PYRIDYL)-2-PROPEN-1-OL can be compared with other similar compounds, such as:
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): Both compounds inhibit PFKFB3, but 3PO is more potent and has improved pharmacokinetic properties.
2-Propen-1-ol, 3-(2-pyridinyl)-: This compound has a similar structure but differs in the position of the pyridine ring, which affects its chemical reactivity and biological activity.
List of Similar Compounds
- 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
- 2-Propen-1-ol, 3-(2-pyridinyl)-
- 3-(2-pyridinyl)-2-propen-1-ol
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2 |
InChIキー |
RSFCHWDTMRVOJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CCO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)









